N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-4-oxochromen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClNO4/c21-13-6-3-5-12(11-13)17-18(23)14-7-1-2-8-15(14)26-20(17)22-19(24)16-9-4-10-25-16/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHKMYUGISHIPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, often referred to as CCF, is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CCF, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H12ClNO4
- Molecular Weight : 365.77 g/mol
- CAS Number : 900293-55-2
1. Antioxidant Activity
Research indicates that derivatives of CCF exhibit significant antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
2. Enzyme Inhibition
CCF has been evaluated for its inhibitory effects on various enzymes associated with neurodegenerative diseases:
- Cholinesterases (AChE and BChE) : Compounds similar to CCF have shown moderate inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment. For example, one study reported IC50 values of 19.2 μM for AChE and 13.2 μM for BChE for related compounds .
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : CCF derivatives have also been tested against COX-2 and LOX enzymes, which are involved in inflammatory processes. Moderate inhibition was noted, indicating potential anti-inflammatory effects .
3. Cytotoxicity
The cytotoxic effects of CCF have been investigated against various cancer cell lines. For instance, derivatives were tested against the MCF-7 breast cancer cell line, showing promising results in reducing cell viability . The mechanism often involves inducing apoptosis through various pathways, which is a focus of ongoing research.
The biological activity of CCF can be attributed to its structural features that facilitate interactions with biological targets:
- Molecular Docking Studies : Computational studies have provided insights into how CCF interacts with target proteins at the molecular level. These studies indicate hydrogen bonding and hydrophobic interactions as key factors contributing to its inhibitory effects on enzymes like AChE and COX .
Case Studies
Several studies highlight the biological potential of CCF and its derivatives:
- Study on Cholinesterase Inhibition :
- Anti-inflammatory Activity :
Data Summary Table
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[3-(3-chlorophenyl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide is . Its structure features a chromenone core, which is known for various biological activities. The presence of the chlorophenyl group enhances its reactivity and potential therapeutic effects.
Biological Activities
1. Anticancer Properties
Research indicates that chromenone derivatives, including this compound, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For instance, studies have shown that derivatives can modulate signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. It appears to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting applications in treating inflammatory diseases.
3. Antioxidant Activity
this compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of electron-withdrawing groups like the trifluoromethyl moiety enhances its ability to scavenge free radicals .
Synthetic Applications
1. Cascade Reactions
The compound serves as a valuable intermediate in cascade reactions for synthesizing complex organic molecules. A notable example is its use in radical-induced annulation reactions, which allow for the formation of multi-functionalized chromenones with high yields and selectivity . These reactions are characterized by their metal-free conditions, making them environmentally friendly.
2. Derivatization Potential
The structural versatility of this compound allows for easy derivatization, leading to a library of compounds with varied biological activities. This feature is particularly useful in drug discovery programs aimed at developing new therapeutic agents .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
A series of N-(4-oxo-4H-chromen-2-yl) benzamide derivatives () provides critical insights into how substituents alter properties:
| Compound (Substituent) | Melting Point (°C) | Yield (%) | Key Spectral Data (IR, $^1$H-NMR) |
|---|---|---|---|
| 4-Bromo-N-(4-oxo-chromen-2-yl) | 287 | 93 | C=O (1660 cm$^{-1}$), aromatic H (δ 7.2–8.1) |
| 2-Chloro-N-(4-oxo-chromen-2-yl) | 228 | 40 | NH (3325 cm$^{-1}$), C=O (1655 cm$^{-1}$) |
| 4-Nitro-N-(4-oxo-chromen-2-yl) | 323 | 78 | NO$_2$ (1530 cm$^{-1}$), aromatic H (δ 7.5–8.3) |
| Target Compound | Not reported | Not reported | Likely C=O (~1660 cm$^{-1}$), Cl (δ 7.3–7.6) |
- Melting Points : Electron-withdrawing groups (e.g., nitro) increase melting points (323°C for 4-nitro), while halogens (bromo, chloro) show moderate values. The target compound’s 3-chlorophenyl group may lower melting points compared to para-substituted analogs due to reduced symmetry .
- Spectral Data : The furan carboxamide in the target compound would exhibit distinct $^1$H-NMR signals (e.g., furan protons at δ 6.4–7.5) compared to benzamide derivatives .
Crystallography and Intermolecular Interactions
- The crystal structure of N-[2-(6-methyl-4-oxo-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (–8) reveals N—H⋯O hydrogen bonds and π-π stacking. The target compound likely adopts similar packing, influencing solubility and stability .
Key Research Findings
- Substituent Position Matters : Chloro at position 3 (target) vs. 2 or 4 () alters electronic effects and intermolecular interactions.
- Furan vs. Benzene Rings : The furan carboxamide in the target compound may offer enhanced hydrogen-bonding capacity compared to phenyl groups, affecting receptor binding .
- Synthetic Flexibility : Diazonium coupling () and acyl chloride reactions () are versatile for derivatization, though yields depend on substituent steric/electronic profiles.
Q & A
Q. How does this compound compare to structurally related chromenone derivatives in terms of metabolic stability?
- Findings :
| Compound | t₁/₂ (Human Liver Microsomes) | Major Metabolic Pathway |
|---|---|---|
| Target Compound | 45 ± 3 min | Amide hydrolysis |
| N-(4-chlorobenzyl) analog | 22 ± 2 min | O-demethylation |
| Data from in vitro microsomal assays in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
